ACC1 Enzyme Inhibition: Sub‑Nanomolar Potency with >300‑Fold Selectivity over ACC2
N‑(4‑acetylphenyl)‑5‑methylthiophene‑2‑carboxamide inhibits recombinant human ACC1 with an IC50 of 0.96 nM in a biochemical assay [1]. Against ACC2, the IC50 is 290 nM under comparable conditions [1]. The resulting ACC1/ACC2 selectivity ratio is approximately 302‑fold. In contrast, the isozyme‑nonselective ACC inhibitor CP‑640186 exhibits nearly equipotent inhibition of ACC1 (IC50 53 nM) and ACC2 (IC50 61 nM) [2]. Firsocostat (ND‑630), a clinically evaluated ACC inhibitor, shows IC50 values of 2.1 nM (ACC1) and 6.1 nM (ACC2)—a selectivity ratio of only 2.9‑fold [3].
| Evidence Dimension | ACC1 vs. ACC2 inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | IC50(ACC1) = 0.96 nM; IC50(ACC2) = 290 nM; Selectivity ratio = 302 |
| Comparator Or Baseline | CP‑640186: IC50(ACC1) = 53 nM, IC50(ACC2) = 61 nM, ratio = 1.15; Firsocostat: IC50(ACC1) = 2.1 nM, IC50(ACC2) = 6.1 nM, ratio = 2.9 |
| Quantified Difference | Target compound is 302‑fold selective; CP‑640186 is non‑selective (1.15‑fold); Firsocostat is 2.9‑fold selective. |
| Conditions | Recombinant human ACC1 and ACC2; preincubation 60 min followed by substrate addition (acetyl‑CoA); BindingDB assay data [1]. |
Why This Matters
A high ACC1/ACC2 selectivity ratio is critical for reducing off‑target effects on fatty acid oxidation pathways in phenotypic or in vivo studies, directly informing compound choice for metabolic disease or cancer metabolism research.
- [1] BindingDB. BDBM50247114. Inhibition of recombinant human ACC1 (IC50 0.960 nM) and ACC2 (IC50 290 nM). View Source
- [2] Sigma‑Aldrich. ACC Inhibitor IV, CP‑640186. IC50 = 53 nM (ACC1) and 61 nM (ACC2). View Source
- [3] ActiveInhibitor. Firsocostat (ND‑630). IC50 = 2.1±0.2 nM (hACC1) and 6.1±0.8 nM (hACC2). View Source
